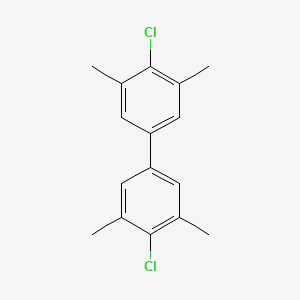
2-Chloro-4-methoxy-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of aniline, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Chloro-4-methoxyaniline: : The synthesis of 2-Chloro-4-methoxy-5-nitroaniline typically begins with the nitration of 2-Chloro-4-methoxyaniline. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction proceeds as follows:
2-Chloro-4-methoxyaniline+HNO3→this compound+H2O
-
Chlorination of 4-Methoxy-5-nitroaniline: : Another method involves the chlorination of 4-Methoxy-5-nitroaniline using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is typically conducted in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Reduction: : 2-Chloro-4-methoxy-5-nitroaniline can undergo reduction reactions to form 2-Chloro-4-methoxy-5-aminoaniline. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron(III) chloride for chlorination, palladium for reduction.
Major Products
Reduction: 2-Chloro-4-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Chloro-4-methoxy-5-nitroaniline is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the materials science industry, this compound is used in the production of specialty polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation, which are important for high-performance materials.
Wirkmechanismus
The biological activity of 2-Chloro-4-methoxy-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methoxyaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxy-5-nitroaniline: Lacks the chloro group, which can affect its chemical reactivity and biological activity.
2-Chloro-5-nitroaniline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Chloro-4-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7ClN2O3 |
|---|---|
Molekulargewicht |
202.59 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 |
InChI-Schlüssel |
BCQRKWDKIJWZRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)


![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

![3,5-dichloro-4-(4-(6-methylpyrimidin-4-ylamino)-3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile](/img/structure/B12102358.png)
